![molecular formula C5H5N5 B13112213 [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-amine can be achieved through various methods. One common approach involves the annulation of a triazole ring to a pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases with mild oxidizing agents like iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine stands out due to its broad spectrum of biological activities and its ability to inhibit multiple signaling pathways. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Eigenschaften
Molekularformel |
C5H5N5 |
|---|---|
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H,(H2,6,7,8,9) |
InChI-Schlüssel |
QVECKLDGZGZWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=N2)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



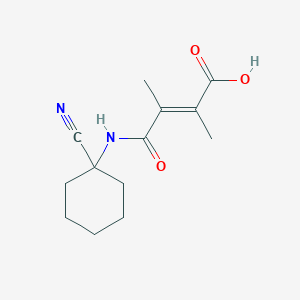




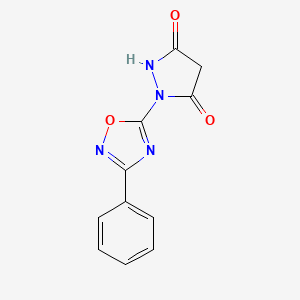
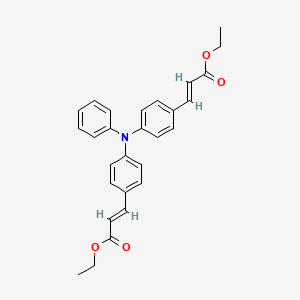
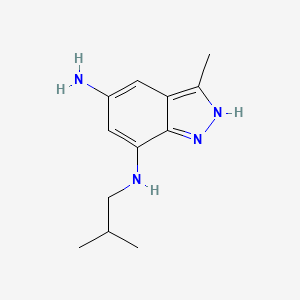


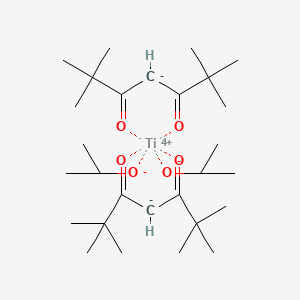
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)

